(5S,7R)-1-bromo-3-methyladamantane

Physical organic chemistry Solvolysis kinetics Carbocation stability

(5S,7R)-1-Bromo-3-methyladamantane (CAS 702-77-2) is a chiral, bridgehead-halogenated adamantane derivative bearing a single methyl group at the 3-position and a bromine atom at the 1-position, with defined (5S,7R) absolute configuration. It belongs to the class of brominated tricyclo[3.3.1.1³,⁷]decane derivatives and serves as a key synthetic intermediate in the preparation of memantine-related NMDA receptor antagonists.

Molecular Formula C11H17Br
Molecular Weight 229.16 g/mol
Cat. No. B13862947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,7R)-1-bromo-3-methyladamantane
Molecular FormulaC11H17Br
Molecular Weight229.16 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)CC(C3)(C2)Br
InChIInChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3/t8-,9+,10?,11?
InChIKeyMXAYGTASSPYUJB-IXBNRNDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S,7R)-1-Bromo-3-methyladamantane – Stereochemically Defined Halogenated Adamantane Scaffold for Pharmaceutical Intermediates and Impurity Reference Standards


(5S,7R)-1-Bromo-3-methyladamantane (CAS 702-77-2) is a chiral, bridgehead-halogenated adamantane derivative bearing a single methyl group at the 3-position and a bromine atom at the 1-position, with defined (5S,7R) absolute configuration . It belongs to the class of brominated tricyclo[3.3.1.1³,⁷]decane derivatives and serves as a key synthetic intermediate in the preparation of memantine-related NMDA receptor antagonists . The compound is also catalogued as Adamantane Impurity 2 and Memantine Impurity 34, making it a regulated reference standard for ANDA submissions and pharmaceutical quality control . First characterized by single-crystal X-ray diffraction in 2024, its solid-state structure, updated ¹H/¹³C NMR, and IR spectroscopic data have been deposited in the peer-reviewed literature .

Why 1-Bromo-3-methyladamantane Cannot Be Replaced by Unsubstituted, Dimethyl, or Chloro Analogs in Regulated Synthetic Pathways


Bridgehead-substituted adamantane derivatives are not functionally interchangeable. The Fort and Schleyer solvolysis study (1964) demonstrated that a single methyl group at the 3-position of 1-bromoadamantane reduces the solvolysis rate by a factor of 0.69 relative to the unsubstituted parent, while two methyl groups (1-bromo-3,5-dimethyladamantane) further retard the rate to 0.47 . These rate differences arise from electronic effects inherent to the saturated cage system . In pharmaceutical manufacturing, substitution pattern also determines which impurity is formed and regulated: 1-bromo-3-methyladamantane is a specified impurity in memantine and amantadine production, whereas the 3,5-dimethyl analog is separately designated as Memantine USP Related Compound D . Generic interchange without stereochemical and positional fidelity introduces both kinetic and regulatory risk.

Quantitative Differentiation Evidence for (5S,7R)-1-Bromo-3-methyladamantane Versus Its Closest Structural Analogs


Solvolysis Rate of 1-Bromo-3-methyladamantane Is 31% Slower Than 1-Bromoadamantane and 47% Faster Than the 3,5-Dimethyl Analog

In a direct comparative kinetic study, Fort and Schleyer measured the solvolysis rates of a homologous series of bridgehead-substituted 1-adamantyl bromides in 80% aqueous ethanol at 70 °C . The target compound, 1-bromo-3-methyladamantane (VIa), solvolyzes with a rate constant k₁ = 6.05 × 10⁻⁵ sec⁻¹ and a relative rate of 0.69 versus the unsubstituted parent 1-bromoadamantane (k₁ = 8.76 × 10⁻⁵ sec⁻¹, relative rate = 1.00). The 3,5-dimethyl analog (VII) is substantially slower (k₁ = 4.12 × 10⁻⁵ sec⁻¹, relative rate = 0.47), while the 3-ethyl analog (VIb, k₁ = 8.42 × 10⁻⁵ sec⁻¹) is nearly indistinguishable from the parent . This establishes that a single methyl group confers a distinct, intermediate reactivity profile not replicated by any other alkyl substitution pattern .

Physical organic chemistry Solvolysis kinetics Carbocation stability Adamantane reactivity

Boiling Point and Physical State Differentiate 1-Bromo-3-methyladamantane from the Liquid Dimethyl Analog by Over 100 °C Under Reduced Pressure

1-Bromo-3-methyladamantane exhibits a boiling point of 95–97 °C at 4 Torr and is a low-melting solid at ambient temperature (mp ~98–100 °C) . In contrast, 1-bromo-3,5-dimethyladamantane (CAS 941-37-7) is a liquid at room temperature with a reported boiling point of 201 °C (lit.) or 273 °C at 760 mmHg, and a density of 1.224 g/mL at 25 °C . The unsubstituted 1-bromoadamantane (CAS 768-90-1) melts at 116–121 °C with a boiling point of ~240.5 °C at 760 mmHg . The 1-bromo-3-ethyladamantane (CAS 878-61-5) melts at 23 °C with a boiling point of 124 °C . Density also differs: 1.403 g/cm³ (predicted) for the target compound versus 1.224 g/mL for the dimethyl analog and ~1.448 g/cm³ for 1-bromoadamantane .

Physicochemical characterization Boiling point Phase behavior Purification

(5S,7R) Stereochemical Configuration Provides a Defined Chiral Scaffold Absent in Symmetrically Substituted Adamantane Analogs

The (5S,7R) absolute configuration of 1-bromo-3-methyladamantane is explicitly encoded in its IUPAC name and isomeric SMILES (CC12C[C@H]3C[C@@H](C1)CC(C3)(C2)Br), distinguishing it from the achiral, symmetrically substituted 1-bromo-3,5-dimethyladamantane (both bridgehead positions equivalent) and from unsubstituted 1-bromoadamantane . The chirality arises because two different substituents (Br and CH₃) occupy the 1- and 3-bridgehead positions on the adamantane scaffold, breaking the Td symmetry of the parent cage . This stereochemical identity has been confirmed by single-crystal X-ray diffraction analysis reported in Molbank (2024), which provided the first definitive crystallographic proof of the (5S,7R) configuration . In contrast, 1-bromo-3,5-dimethyladamantane, 1-bromoadamantane, and 1-bromo-3,5,7-trimethyladamantane are all achiral by virtue of symmetric substitution .

Stereochemistry Chiral building block Asymmetric synthesis Absolute configuration

Designated Pharmaceutical Impurity Reference Standard for Amantadine/Memantine ANDA Submissions – Distinct from the 3,5-Dimethyl Analog (USP Memantine Related Compound D)

1-Bromo-3-methyladamantane is specifically designated as Adamantane Impurity 2 and Memantine Impurity 34, and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality-controlled (QC) applications in Abbreviated New Drug Applications (ANDA) for amantadine and memantine . Its regulatory identity is distinct from the separately designated 1-bromo-3,5-dimethyladamantane (Memantine USP Related Compound D, CAS 941-37-7), which is listed as a different impurity in the USP compendium . Traceability against pharmacopeial standards (USP or EP) can be provided for both compounds independently . The compound is also a documented intermediate in the preparation of memantine derivatives, as cited in J. Med. Chem. (1982, 25, 51–56; 1975, 18, 713) . A validated GC method for memantine starting-material impurities specifically lists 1-bromo-3-methyladamantane as one of four controlled related substances .

Pharmaceutical impurity Reference standard ANDA Quality control Method validation

Procurement-Relevant Application Scenarios for (5S,7R)-1-Bromo-3-methyladamantane


Pharmaceutical ANDA Impurity Reference Standard for Amantadine and Memantine Quality Control

As a designated Adamantane Impurity 2 and Memantine Impurity 34, (5S,7R)-1-bromo-3-methyladamantane is procured as a fully characterized reference standard with traceability to USP/EP monographs for use in analytical method validation (AMV) and batch-release QC testing during commercial production of amantadine hydrochloride and memantine hydrochloride . The validated GC method for memantine starting-material impurities identifies this compound as one of four quantifiable related substances, making it essential for demonstrating process control and impurity clearance in ANDA submissions . Procurement specifications typically require purity ≥95% (HPLC), accompanied by NMR, MS, and HPLC certificates of analysis .

Stereospecific Synthesis of 1-Amino-3-methyladamantane Derivatives as NMDA Receptor Antagonist Candidates

The chiral (5S,7R) configuration and the reactive bridgehead bromine make this compound a defined stereochemical precursor for synthesizing 1-amino-3-methyladamantane derivatives, a class that includes memantine analogs explored for NMDA receptor antagonism . The compound's intermediate solvolysis reactivity (relative rate 0.69 vs. 1-bromoadamantane) provides a kinetic window for selective nucleophilic amination under Ritter-type conditions without the excessive reactivity of the unsubstituted parent or the sluggish displacement of the 3,5-dimethyl analog . This is directly relevant to the synthetic route described by Henkel et al. (J. Med. Chem. 1982) for preparing memantine-related structures .

Chiral Adamantane Building Block for Asymmetric Ligand and Catalyst Design

The (5S,7R) stereochemistry, confirmed by single-crystal X-ray diffraction (Molbank 2024) , establishes this compound as a rare example of a chiral, enantiomerically defined bridgehead-halogenated adamantane scaffold. Unlike the achiral 1-bromo-3,5-dimethyladamantane or 1-bromoadamantane, this compound can serve as a stereogenic building block for constructing chiral adamantane-based phosphine ligands, organocatalysts, or chiral auxiliaries where the rigid diamondoid cage provides conformational constraint and the (5S,7R) configuration imparts asymmetry . Its solid physical state and defined melting point (~98–100 °C) facilitate precise stoichiometric handling in asymmetric synthesis workflows .

Physicochemical Reference Compound for LogP Calibration and Chromatographic Method Development

With a measured/calculated LogP of 3.74–4.51, a density of 1.403 g/cm³, and a boiling point of 95–97 °C (4 Torr), (5S,7R)-1-bromo-3-methyladamantane occupies a distinct physicochemical parameter space compared to related adamantane derivatives . This makes it suitable as a calibration standard for reversed-phase HPLC method development targeting adamantane-derivative impurities, where its retention time and partition behavior are predictably intermediate between the less lipophilic 1-bromoadamantane (LogP ~3.69) and the more lipophilic 1-bromo-3-ethyladamantane (LogP ~4.13) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5S,7R)-1-bromo-3-methyladamantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.